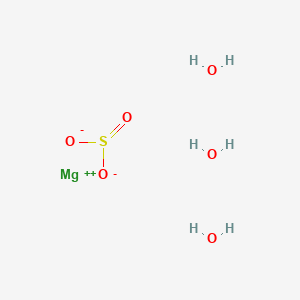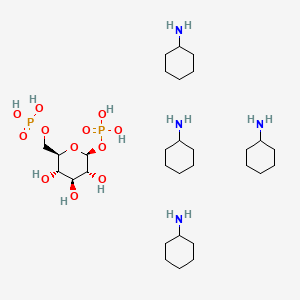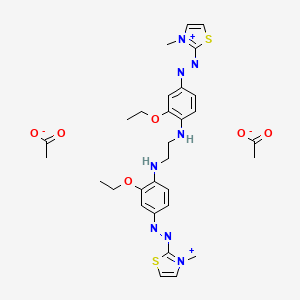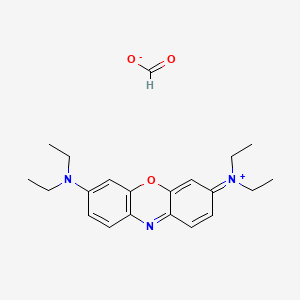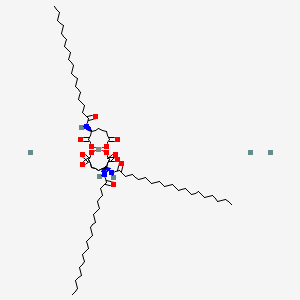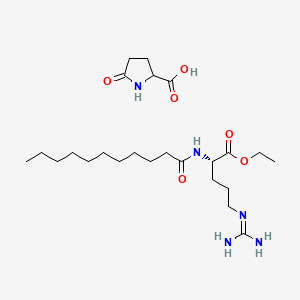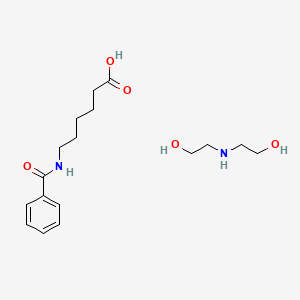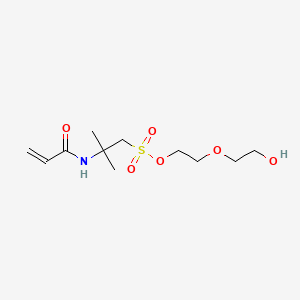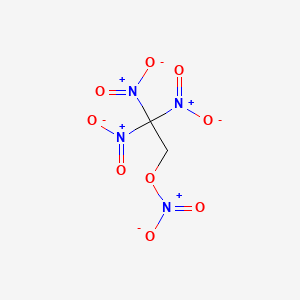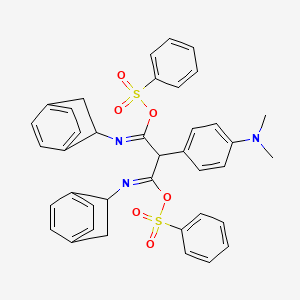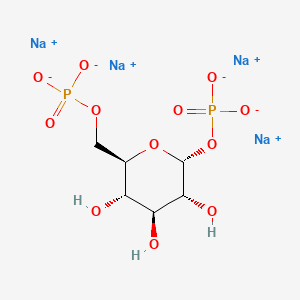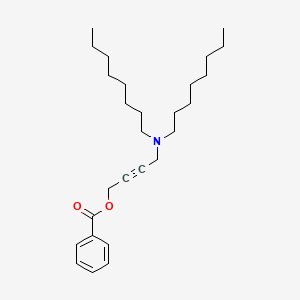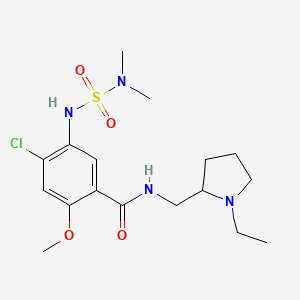
Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5641191 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, making it a subject of interest in chemical research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 5641191 involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. One common method involves the reaction of precursor compounds under acidic or basic conditions, followed by purification steps such as crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of BRN 5641191 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Key factors include the selection of raw materials, reaction kinetics, and the design of the production facility to handle large volumes of chemicals.
Chemical Reactions Analysis
Types of Reactions
BRN 5641191 undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, BRN 5641191 can be converted into its oxidized form, which may have different properties and applications.
Reduction: Reducing agents can convert BRN 5641191 into a reduced form, often altering its reactivity and stability.
Substitution: BRN 5641191 can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of BRN 5641191 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of BRN 5641191 depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to complex molecules with enhanced properties.
Scientific Research Applications
BRN 5641191 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: BRN 5641191 is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of BRN 5641191 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Properties
CAS No. |
90763-23-8 |
|---|---|
Molecular Formula |
C17H27ClN4O4S |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-chloro-5-(dimethylsulfamoylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C17H27ClN4O4S/c1-5-22-8-6-7-12(22)11-19-17(23)13-9-15(14(18)10-16(13)26-4)20-27(24,25)21(2)3/h9-10,12,20H,5-8,11H2,1-4H3,(H,19,23) |
InChI Key |
QMIOLWNJJWFSOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)Cl)NS(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



